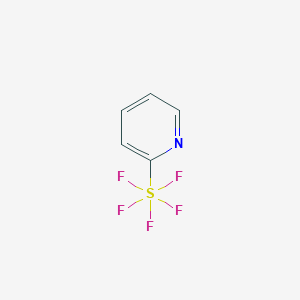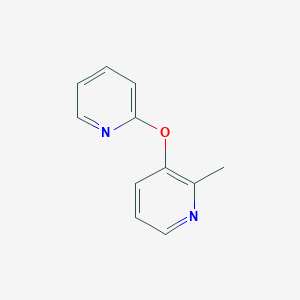
2-(pentafluoro-??-sulfanyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pentafluoro-??-sulfanyl)pyridine is a chemical compound with the molecular formula C5H4F5NS . It is a type of fluorinated pyridine .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of this compound is confirmed by IR spectroscopy, 1 H, 13 C, and 19 F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .Chemical Reactions Analysis
Reactions of pentafluoro- and pentachloropyridines with pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol have been reported . Pyridin-4-ol yields product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom. Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.6±0.1 g/cm3, boiling point of 100.1±35.0 °C at 760 mmHg, vapour pressure of 42.8±0.2 mmHg at 25°C, enthalpy of vaporization of 32.5±3.0 kJ/mol, flash point of 23.9±0.0 °C, index of refraction of 1.385, molar refractivity of 24.3±0.3 cm3, polar surface area of 13 Å2, and polarizability of 9.6±0.5 10-24 cm3 .Mécanisme D'action
Target of Action
It’s known that pyridinols, which are similar compounds, have two different reactive nucleophilic centers . These centers can be arylated depending on the reaction conditions .
Mode of Action
The mode of action of 2-(pentafluoro-??-sulfanyl)pyridine involves its interaction with its targets. For instance, pyridin-2-ol, a similar compound, reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .
Biochemical Pathways
It’s known that pentafluoro- and pentachloropyridines are most susceptible to nucleophilic attack by o-, s-, n-, and p-centered nucleophiles . This suggests that this compound may interact with similar biochemical pathways.
Pharmacokinetics
The compound has a predicted boiling point of 3532±350 °C and a predicted density of 1348±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
It’s known that the presence of the –sf 5 group on para- and meta-substituted nitroarenes is capable of undergoing [ 18 f]\ [ 19 f] radioisotopic exchange . This suggests that this compound may have similar effects.
Action Environment
It’s known that the –sf 5 group demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . This suggests that this compound may have similar environmental stability.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(pentafluoro-??-sulfanyl)pyridine in laboratory experiments include its low cost, its availability in a variety of forms, and its ability to react with a wide range of substrates. The main limitation of using this compound in laboratory experiments is its toxicity, which can be a concern when working with large amounts of the compound.
Orientations Futures
Future research on 2-(pentafluoro-??-sulfanyl)pyridine could include exploring its potential as a drug, investigating its effects on other enzymes involved in drug metabolism, and exploring its potential use as a catalyst in the synthesis of other organic molecules. Additionally, further research could be done to investigate its potential as an anti-inflammatory agent, as well as its potential use in other areas of biochemistry and physiology. Finally, further research could be done to explore its use as a reagent in the synthesis of other organofluorine compounds.
Méthodes De Synthèse
2-(pentafluoro-??-sulfanyl)pyridine can be synthesized in a two-step process. The first step involves the reaction of a pyridine derivative with sulfur tetrafluoride (SF4) to form a sulfonyl fluoride intermediate. This intermediate then reacts with a primary amine to form the desired this compound product.
Applications De Recherche Scientifique
2-(pentafluoro-??-sulfanyl)pyridine has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. It has also been used as a reagent in the synthesis of organofluorine compounds, such as fluoroalkenes and fluoroalcohols. In addition, this compound has been used as a catalyst in the synthesis of organic molecules, such as amines and carboxylic acids.
Analyse Biochimique
Biochemical Properties
2-(Pentafluoro-λ6-sulfanyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 2-(Pentafluoro-λ6-sulfanyl)pyridine and cytochrome P450 involves the binding of the pentafluorosulfanyl group to the active site of the enzyme, leading to potential inhibition or modulation of enzyme activity .
Additionally, 2-(Pentafluoro-λ6-sulfanyl)pyridine has been shown to interact with proteins involved in cellular signaling pathways. For instance, it can bind to kinases, which are enzymes that catalyze the transfer of phosphate groups to specific substrates. This binding can result in the modulation of kinase activity, thereby influencing downstream signaling events .
Cellular Effects
The effects of 2-(Pentafluoro-λ6-sulfanyl)pyridine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(Pentafluoro-λ6-sulfanyl)pyridine can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.
Furthermore, 2-(Pentafluoro-λ6-sulfanyl)pyridine has been shown to affect cellular metabolism by interacting with metabolic enzymes. This interaction can lead to changes in metabolic flux and the levels of various metabolites, thereby influencing overall cellular metabolic activity .
Molecular Mechanism
The molecular mechanism of action of 2-(Pentafluoro-λ6-sulfanyl)pyridine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pentafluorosulfanyl group of 2-(Pentafluoro-λ6-sulfanyl)pyridine is highly electronegative, allowing it to form strong interactions with nucleophilic sites on enzymes and proteins .
One notable mechanism is the inhibition of cytochrome P450 enzymes, where 2-(Pentafluoro-λ6-sulfanyl)pyridine binds to the heme group of the enzyme, preventing the binding of substrates and thereby inhibiting enzyme activity . Additionally, this compound can activate certain kinases by binding to their regulatory domains, leading to enhanced kinase activity and subsequent downstream signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pentafluoro-λ6-sulfanyl)pyridine have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to 2-(Pentafluoro-λ6-sulfanyl)pyridine can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Studies have shown that the stability of 2-(Pentafluoro-λ6-sulfanyl)pyridine can be influenced by factors such as temperature, pH, and the presence of other reactive species . These factors can affect the degradation rate of the compound and its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of 2-(Pentafluoro-λ6-sulfanyl)pyridine vary with different dosages in animal models. At low doses, this compound has been shown to modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, 2-(Pentafluoro-λ6-sulfanyl)pyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have been observed, where a specific dosage range results in maximal biological activity without adverse effects. Beyond this range, the compound’s toxicity increases, leading to detrimental effects on organ function and overall health .
Metabolic Pathways
2-(Pentafluoro-λ6-sulfanyl)pyridine is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites .
The presence of the pentafluorosulfanyl group in 2-(Pentafluoro-λ6-sulfanyl)pyridine can also affect its metabolic stability and the rate of biotransformation. This group can enhance the compound’s resistance to metabolic degradation, prolonging its biological activity .
Transport and Distribution
The transport and distribution of 2-(Pentafluoro-λ6-sulfanyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, 2-(Pentafluoro-λ6-sulfanyl)pyridine can bind to intracellular proteins, influencing its localization and accumulation .
The distribution of 2-(Pentafluoro-λ6-sulfanyl)pyridine within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size. These properties can affect the compound’s ability to penetrate cell membranes and reach specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(Pentafluoro-λ6-sulfanyl)pyridine is critical for its activity and function. This compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications . For example, 2-(Pentafluoro-λ6-sulfanyl)pyridine can be directed to the mitochondria by mitochondrial targeting sequences, where it can influence mitochondrial function and energy metabolism .
Additionally, the pentafluorosulfanyl group can undergo post-translational modifications, such as phosphorylation or ubiquitination, which can further regulate the subcellular localization and activity of 2-(Pentafluoro-λ6-sulfanyl)pyridine .
Propriétés
IUPAC Name |
pentafluoro(pyridin-2-yl)-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F5NS/c6-12(7,8,9,10)5-3-1-2-4-11-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXNZXKULBZCRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F5NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide](/img/structure/B6492895.png)
![3-[(pyridin-2-yl)methoxy]pyridine](/img/structure/B6492901.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B6492906.png)
![N-(3,4-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B6492919.png)
![N-(2,4-difluorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B6492920.png)

![3-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B6492941.png)
![3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B6492948.png)
![N-(2-ethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6492952.png)
![2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6492953.png)

![N-(3-fluoro-4-methylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6492968.png)
![N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6492976.png)
![N-(3,5-dimethylphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6492997.png)